molecular formula C17H15BrO B2522198 (2E)-1-(3-Bromophenyl)-3-(4-ethylphenyl)prop-2-en-1-one CAS No. 940809-51-8

(2E)-1-(3-Bromophenyl)-3-(4-ethylphenyl)prop-2-en-1-one

Cat. No.: B2522198
CAS No.: 940809-51-8
M. Wt: 315.21
InChI Key: WXZYWSSRAAPJPI-UHFFFAOYSA-N
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Description

(2E)-1-(3-Bromophenyl)-3-(4-ethylphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H15BrO and its molecular weight is 315.21. The purity is usually 95%.
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Scientific Research Applications

Brominated Compounds in Synthesis and Environmental Impact

Practical Synthesis Applications

Brominated compounds, like 2-Fluoro-4-bromobiphenyl, are key intermediates in manufacturing non-steroidal anti-inflammatory and analgesic materials, such as flurbiprofen. The synthesis of these compounds involves cross-coupling reactions that yield high efficiency but face challenges due to the high costs and toxic nature of the reactants involved, illustrating the ongoing need for developing more practical and sustainable synthesis methods (Qiu et al., 2009).

Environmental and Health Concerns

The review on novel brominated flame retardants (NBFRs) addresses their occurrence in indoor environments and consumer goods, highlighting significant environmental and health concerns associated with their increasing use. The study emphasizes the critical need for more research on the occurrence, environmental fate, and toxicity of these compounds (Zuiderveen et al., 2020).

Properties

IUPAC Name

(E)-1-(3-bromophenyl)-3-(4-ethylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrO/c1-2-13-6-8-14(9-7-13)10-11-17(19)15-4-3-5-16(18)12-15/h3-12H,2H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZYWSSRAAPJPI-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.